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Compound of Interest

Compound Name: Clifutinib

Cat. No.: B15611603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Clifutinib, a

potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem

duplication (ITD) mutations, a key driver in certain forms of acute myeloid leukemia (AML).

Introduction
Clifutinib is an orally active small molecule inhibitor targeting FLT3-ITD mutations, which are

present in a significant portion of AML patients and are associated with a poor prognosis.[1][2]

This document summarizes the key preclinical findings, detailing the in vitro and in vivo

efficacy, mechanism of action, and the experimental protocols utilized in the evaluation of

Clifutinib in various leukemia models.

Mechanism of Action
Clifutinib selectively inhibits the kinase activity of FLT3-ITD.[3] This inhibition blocks the

downstream signaling pathways that are constitutively activated by the FLT3-ITD mutation,

including the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways.[3][4] The blockade of these

pro-survival and proliferative signals ultimately leads to apoptosis in leukemia cells harboring

the FLT3-ITD mutation.[3][4]
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Figure 1: Clifutinib's Mechanism of Action.

In Vitro Efficacy
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Clifutinib has demonstrated potent and selective anti-proliferative activity against leukemia cell

lines harboring the FLT3-ITD mutation.

Data Presentation
Cell Line FLT3 Status IC50 (nM) Reference

MV-4-11 FLT3-ITD 1.5 [1][3]

MOLM-13 FLT3-ITD 1.4 [1][3]

Ba/F3-FLT3-ITD FLT3-ITD 0.9 [4]

BaF3-D835Y FLT3-TKD 5.4 [4]

BaF3-D835H FLT3-TKD 10.9 [4]

BaF3-D835V FLT3-TKD 37.4 [4]

RS4;11 FLT3-ITD negative >10,000 [3]

HL-60 FLT3-ITD negative >10,000 [3]

MOLT-4 FLT3-ITD negative >10,000 [3]

RPMI8226 FLT3-ITD negative >10,000 [3]

K562 FLT3-ITD negative >10,000 [3]

Experimental Protocols
Cell Proliferation Assay:

Cell Lines: A panel of human leukemia cell lines, including those with FLT3-ITD mutations

(MV-4-11, MOLM-13) and those without (RS4;11, HL-60, MOLT-4, RPMI8226, K562), were

used.

Treatment: Cells were treated with increasing concentrations of Clifutinib for 72 hours.

Analysis: Cell viability was assessed using a standard method such as the CellTiter-Glo®

Luminescent Cell Viability Assay. IC50 values were calculated from the dose-response

curves.
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Apoptosis Assay:

Cell Line: MV-4-11 cells were utilized.

Treatment: Cells were exposed to Clifutinib at concentrations ranging from 1 to 100 nM for

48 to 72 hours.[3]

Analysis: Apoptosis was quantified by flow cytometry after staining with Annexin V and

propidium iodide.

Western Blot Analysis:

Cell Line: MV-4-11 cells were used to investigate the effect on signaling pathways.

Treatment: Cells were treated with Clifutinib at concentrations of 1-1000 nM for 2 hours.[3]

Analysis: Protein lysates were subjected to SDS-PAGE and immunoblotted with antibodies

against total and phosphorylated forms of FLT3, ERK, AKT, and STAT5.
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Figure 2: In Vitro Cell Proliferation Assay Workflow.

In Vivo Efficacy
Clifutinib has demonstrated significant anti-tumor efficacy in mouse xenograft models of

human AML.
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Animal Model Cell Line Treatment
Tumor Growth
Inhibition (TGI)

Reference

NOD/SCID or

Balb/c nude mice
MV-4-11

1.5 mg/kg, p.o.,

once daily
193.5% [1][5]

NOD/SCID or

Balb/c nude mice
MOLM-13

4.5 mg/kg, p.o.,

once daily
94% [1][5]

Note: A TGI of >100% indicates tumor regression.

Experimental Protocols
Xenograft Model:

Animal Strain: Female NOD/SCID or Balb/c nude mice (5-6 weeks old) were used.[3]

Cell Inoculation: Human AML cells (MV-4-11 or MOLM-13) were subcutaneously inoculated

into the mice.

Treatment: Once tumors were established, mice were treated orally with Clifutinib (e.g., 1.5

mg/kg or 4.5 mg/kg) or vehicle control once daily.[1][5]

Analysis: Tumor volume and body weight were measured regularly. At the end of the study,

tumors were excised and weighed. Tumor growth inhibition was calculated based on the

difference in tumor size between the treated and control groups.
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Figure 3: In Vivo Xenograft Model Workflow.

Selectivity Profile
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Clifutinib exhibits a high degree of selectivity for FLT3 kinase. In a panel of 414 kinases,

Clifutinib at a concentration of 1 µM showed greater than 80% inhibition against only 12

kinases.[4] Notably, it does not significantly inhibit KIT kinase (IC50 = 1790 nM), which is a

common off-target of other FLT3 inhibitors.[4]

Conclusion
The preclinical data for Clifutinib strongly support its development as a targeted therapy for

FLT3-ITD positive leukemia. It demonstrates potent and selective inhibition of FLT3-ITD,

leading to apoptosis in relevant leukemia cell lines and significant tumor regression in animal

models. These promising preclinical findings have paved the way for its evaluation in clinical

trials for patients with relapsed/refractory FLT3-ITD+ AML.[1][6]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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